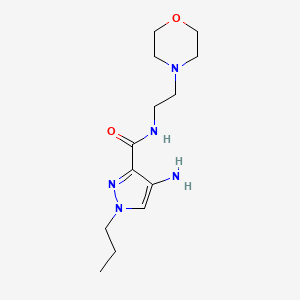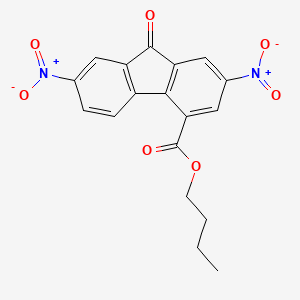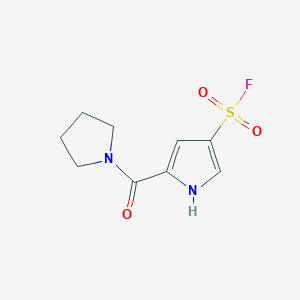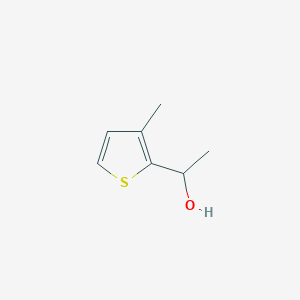
4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide, also known as MP-10, is a novel compound that has been synthesized for scientific research purposes. It is a member of the pyrazole family of compounds and has shown promising results in various research studies.
作用机制
The mechanism of action of 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to exert its effects through multiple pathways. 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide also modulates the activity of various neurotransmitters, including dopamine, glutamate, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell death in cancer cells. 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a highly specific and potent compound that can be used to investigate the role of PDE10A and other signaling pathways in various biological processes. However, 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has some limitations as well. It is a relatively new compound, and its long-term effects and toxicity are not fully understood. Furthermore, 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide is not readily available commercially, which can make it difficult to obtain for research purposes.
未来方向
There are several future directions for research on 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide. One area of interest is the investigation of the long-term effects and toxicity of 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide and its potential therapeutic applications. Furthermore, the development of new synthetic methods for 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide and related compounds could lead to the discovery of novel therapeutic agents. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide could provide valuable information for the development of new drugs.
合成方法
The synthesis of 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide involves a series of chemical reactions that require specific reagents and conditions. The starting material for the synthesis is 2-morpholinoethylamine, which is reacted with propyl bromide to obtain N-(2-morpholin-4-ylethyl)propylamine. This intermediate is then reacted with 3,5-dimethylpyrazole-4-carboxylic acid to obtain the final product, 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide. The synthesis of 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has been optimized to yield high purity and high yield of the compound.
科学研究应用
4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models. Furthermore, 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-amino-N-(2-morpholin-4-ylethyl)-1-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-2-4-18-10-11(14)12(16-18)13(19)15-3-5-17-6-8-20-9-7-17/h10H,2-9,14H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAAYXPLDYVISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NCCN2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2562467.png)

![N-benzyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2562471.png)
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2562475.png)
![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine](/img/structure/B2562476.png)
![N-Methyl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2562477.png)
![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2562478.png)
![ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2562479.png)

![3-(4-Bromophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2562482.png)
![8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2562484.png)
![1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2562485.png)

